1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride
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Overview
Description
1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride typically involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for the regioselective formation of pyrazoles . The reaction conditions often include mild temperatures and the use of catalysts such as Amberlyst-70, which is known for its eco-friendly attributes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine to form pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as ruthenium.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and aryl halides for substitution. The reaction conditions typically involve mild temperatures and the use of solvents like DMSO .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as p38MAPK and various kinases, which play crucial roles in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Similar in structure but lacks the carboxylic acid group.
4-Aminopyrazole: Similar but with different substitution patterns.
5-Aminopyrazole: Another similar compound with variations in the amino group position.
Uniqueness
1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups.
Properties
Molecular Formula |
C9H12ClN5O2 |
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Molecular Weight |
257.68 g/mol |
IUPAC Name |
1-(4-amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11N5O2.ClH/c1-2-13-5-7(10)8(12-13)14-4-6(3-11-14)9(15)16;/h3-5H,2,10H2,1H3,(H,15,16);1H |
InChI Key |
UUFNZQIWLZAPLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)O)N.Cl |
Origin of Product |
United States |
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